molecular formula C5H9ClF3NO2S B2505980 (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride CAS No. 2247088-11-3

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride

Cat. No.: B2505980
CAS No.: 2247088-11-3
M. Wt: 239.64
InChI Key: BFJNGZWHOIVCJA-AENDTGMFSA-N
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Description

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a trifluoromethylsulfanyl group, and a butanoic acid backbone, making it a versatile molecule for research and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method includes the use of trifluoromethylthiolating agents under controlled conditions to achieve the desired substitution on the butanoic acid derivative. The reaction conditions often require a base to facilitate the nucleophilic substitution and a solvent such as dichloromethane to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the pure compound. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The trifluoromethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals, particularly those requiring fluorinated compounds for enhanced activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-3-(trifluoromethylsulfanyl)propanoic acid
  • (2R)-2-Amino-4-(trifluoromethylsulfanyl)pentanoic acid
  • (2R)-2-Amino-4-(trifluoromethylsulfanyl)hexanoic acid

Uniqueness

(2R)-2-Amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride is unique due to its specific combination of functional groups and stereochemistry. The presence of the trifluoromethylsulfanyl group imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2S.ClH/c6-5(7,8)12-2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJNGZWHOIVCJA-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC(F)(F)F)[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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